molecular formula C17H15N3O4S B2634871 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 886920-44-1

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2634871
CAS No.: 886920-44-1
M. Wt: 357.38
InChI Key: NFOFPRJOXWWVAH-UHFFFAOYSA-N
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Description

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized for its significant potential in antimicrobial research . Compounds within this chemical class have demonstrated potent activity against a panel of clinically critical bacterial pathogens, including drug-resistant strains that pose an urgent public health threat . Specifically, closely related 1,3,4-oxadiazole derivatives have shown exceptional activity against Neisseria gonorrhoeae, the pathogen responsible for gonorrhea, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL, outperforming standard antibiotics like azithromycin . Furthermore, these analogs exhibit strong efficacy against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, also investigated for its application in other therapeutic areas, including the development of anti-inflammatory agents and carbonic anhydrase inhibitors . The methanesulfonylphenyl moiety incorporated into this specific compound may influence its electronic properties and metabolic stability, making it a valuable chemical tool for probing structure-activity relationships, understanding mechanisms of action against resistant bacteria, and developing novel anti-infective strategies. This product is intended for research purposes only.

Properties

IUPAC Name

4-methyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-11-7-9-12(10-8-11)15(21)18-17-20-19-16(24-17)13-5-3-4-6-14(13)25(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOFPRJOXWWVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methanesulfonylbenzoic acid hydrazide with 4-methylbenzoyl chloride under acidic conditions to form the desired oxadiazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is its potential as an anti-inflammatory agent. Research indicates that compounds containing the oxadiazole moiety often exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The structural characteristics of this compound suggest it could serve as a lead for developing new COX-2 inhibitors, which are crucial for treating conditions like arthritis and other inflammatory diseases .

Table 1: Comparison of Anti-inflammatory Agents

Compound NameMechanism of ActionCOX InhibitionReferences
This compoundSelective COX-2 inhibitorPotentially high
Traditional NSAIDsNon-selective COX inhibitionModerate to highVarious
Pyridazinone derivativesSelective COX-2 inhibitionHigh

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Heterocyclic compounds like oxadiazoles have been reported to possess significant antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for further investigation in the field of infectious diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the oxadiazole ring and the benzamide portion can significantly influence its pharmacological properties.

Key Findings:

  • Substituents that enhance electron-withdrawing effects tend to increase anti-inflammatory activity.
  • Modifications to the methyl group on the benzamide can alter solubility and bioavailability.

Table 2: Impact of Structural Modifications on Biological Activity

Modification TypeEffect on ActivityNotes
Electron-withdrawing groups on oxadiazoleIncreased anti-inflammatory activityEnhances COX selectivity
Alkyl substitutions on benzamideAlters solubility and absorptionCritical for bioavailability

Case Studies and Experimental Findings

Several studies have evaluated the biological activities of compounds related to this compound:

  • COX Inhibition Studies : A study demonstrated that derivatives with similar structures showed promising selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects commonly associated with non-selective NSAIDs .
  • Antimicrobial Tests : In vitro assays revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxadiazole ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide and related 1,3,4-oxadiazole derivatives:

Compound Name Substituents on Oxadiazole Ring Benzamide Substituent Key Functional Groups Reported Activity/Properties References
Target Compound 2-Methanesulfonylphenyl 4-Methyl Methanesulfonyl (electron-withdrawing) Hypothesized enhanced stability
4-Methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (Compound 2p) Phenoxymethyl 4-Methyl Phenoxy (electron-donating) High synthetic yield (90%)
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (Compound 2r) 4-Methoxyphenyl 4-Methyl Methoxy (electron-donating) Not explicitly reported
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl 4-Sulfamoyl (N-benzyl, N-methyl) Sulfamoyl Antifungal activity (Paracoccidioidomycosis)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide Furan-2-yl 4-Sulfamoyl (N-cyclohexyl, N-ethyl) Sulfamoyl Antifungal activity (lower toxicity vs. fluconazole)
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl 4-Sulfamoyl (N,N-dipropyl) Sulfamoyl No explicit bioactivity data

Structural and Functional Analysis:

Substituent Effects on Electronic Properties: The methanesulfonyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 2r or phenoxymethyl in 2p). Sulfamoyl vs. Sulfonyl: Sulfamoyl groups (e.g., in LMM5/LMM11) introduce hydrogen-bonding capabilities, which may enhance target affinity but reduce metabolic stability compared to the sulfonyl group .

Biological Activity :

  • LMM5 and LMM11 exhibit antifungal efficacy against Paracoccidioides brasiliensis, with LMM11 showing lower toxicity than fluconazole . The target compound’s methanesulfonyl group may similarly enhance membrane permeability or enzyme inhibition.
  • Thiadiazole analogs (e.g., ) with sulfamoyl groups demonstrate divergent bioactivity profiles due to sulfur’s lower electronegativity compared to oxygen in oxadiazoles .

Biological Activity

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a methanesulfonyl group, which are known to enhance biological activity. The molecular formula is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S with a molecular weight of 350.41 g/mol.

FeatureDescription
Molecular FormulaC16H18N4O3SC_{16}H_{18}N_{4}O_{3}S
Molecular Weight350.41 g/mol
Functional GroupsOxadiazole, Methanesulfonyl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or bacterial cell wall synthesis, contributing to its antibacterial properties.
  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can exhibit significant antimicrobial effects against various pathogens, including multidrug-resistant strains.

Antibacterial Properties

Research indicates that compounds containing the oxadiazole moiety demonstrate promising antibacterial activity. A study highlighted that similar oxadiazole derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . The mechanism often involves targeting the bacterial division protein FtsZ, which is crucial for cell division.

Antioxidant Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may possess antioxidant capabilities. Compounds with similar structures have shown moderate to significant antioxidant activities in various assays .

Case Studies

  • Study on Antibacterial Efficacy :
    • A recent investigation evaluated several oxadiazole derivatives for their antibacterial properties against clinical isolates of resistant bacteria. The findings indicated that compounds similar to this compound exhibited superior efficacy compared to traditional antibiotics like ciprofloxacin and linezolid .
  • Antioxidant Evaluation :
    • Another study focused on synthesizing novel heterocycles derived from oxadiazoles and assessing their antioxidant potential. The results showed that these compounds could scavenge free radicals effectively, suggesting a potential therapeutic application in oxidative stress-related diseases .

Q & A

Q. What are the recommended synthetic routes for N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide, and how can reaction intermediates be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Esterification of 2-methanesulfonylbenzoic acid to form the methyl ester.
  • Step 2 : Hydrazination with hydrazine hydrate to yield the hydrazide intermediate.
  • Step 3 : Cyclization with cyanogen bromide to form the oxadiazole ring .
  • Step 4 : Coupling with 4-methylbenzoyl chloride using a base (e.g., NaH) in anhydrous THF .
    Optimization Tips :
  • Monitor reaction progress via TLC and adjust stoichiometry to avoid byproducts.
  • Use high-purity solvents to prevent hydrolysis of intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • HPLC : Retention time and peak symmetry (≥95% purity threshold) .
  • NMR Spectroscopy : Confirm substituent positions (e.g., methanesulfonyl and methylbenzamide groups) via 1H^1H and 13C^13C chemical shifts .
  • Mass Spectrometry (ESI-MS) : Match exact mass (e.g., m/z 428.1107) to theoretical values .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., lipoxygenase (LOX) or α-glucosidase) at 100 µM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can structural modifications enhance its selectivity for specific molecular targets (e.g., kinases or receptors)?

  • Methodological Answer : Use Structure-Activity Relationship (SAR) strategies:
  • Substituent Effects : Replace the methanesulfonyl group with electron-withdrawing groups (e.g., nitro) to modulate receptor binding .
  • Heterocycle Replacement : Substitute oxadiazole with thiadiazole to alter pharmacokinetics .
    Example :
ModificationTarget Affinity (IC50_{50})Selectivity Ratio (Target/Off-Target)
-SO2_2CH3_31.35 nM (CB1)286 (CB2/CB1)
-NO2_20.89 nM (Kinase X)150

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures from PDB (e.g., CB1 receptor, PDB ID: 5XRA) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Free Energy Calculations : MM-GBSA to rank binding affinities of derivatives .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
  • Structural Confirmation : Re-analyze compound batches via X-ray crystallography to rule out polymorphic effects .

Experimental Design & Data Analysis

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Stepwise Optimization :
  • Cyclization Step : Use microwave-assisted synthesis (80°C, 20 min) to improve yield from 35% to 60% .
  • Coupling Reaction : Employ Schlenk techniques to exclude moisture, increasing yield by 15% .
  • Byproduct Mitigation : Add molecular sieves to absorb H2_2O during amide coupling .

Q. Which spectroscopic techniques are critical for characterizing degradation products?

  • Methodological Answer :
  • LC-MS/MS : Identify hydrolyzed fragments (e.g., cleavage of oxadiazole ring) .
  • FTIR : Track loss of sulfonyl peaks (~1350 cm1^{-1}) due to degradation .
  • XRD : Detect crystalline vs. amorphous degradation forms .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Analogues

CompoundIC50_{50} (LOX Inhibition)MIC (S. aureus)Cytotoxicity (HeLa IC50_{50})
Target Compound12.5 µM8 µg/mL25 µM
4-Chloro Analogue 18.7 µM16 µg/mL42 µM
4-Nitro Analogue 6.8 µM4 µg/mL12 µM

Q. Table 2: Optimal Crystallization Conditions

Solvent SystemTemperature (°C)Crystal MorphologyResolution (Å)
DMSO:Hexane (1:3)25Needle-like1.85
Ethanol:Water (2:1)4Plate-like2.10

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